molecular formula C25H26N2O B11471966 2-[(4-methylphenoxy)methyl]-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole

2-[(4-methylphenoxy)methyl]-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole

Cat. No.: B11471966
M. Wt: 370.5 g/mol
InChI Key: LVGNLKIPKADJSH-UHFFFAOYSA-N
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Description

2-[(4-methylphenoxy)methyl]-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for their potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylphenoxy)methyl]-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole typically involves the reaction of ortho-phenylenediamine with appropriate aldehydes or ketones. The reaction is often carried out in the presence of an oxidizing agent such as sodium metabisulfite under mild conditions to yield the desired benzimidazole derivative .

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include batch and continuous flow processes, utilizing catalysts and automated systems to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylphenoxy)methyl]-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce benzimidazole derivatives with reduced functional groups.

Scientific Research Applications

2-[(4-methylphenoxy)methyl]-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-methylphenoxy)methyl]-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-methylphenoxy)methyl]-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole is unique due to its specific structural features, which confer distinct biological and chemical properties

Properties

Molecular Formula

C25H26N2O

Molecular Weight

370.5 g/mol

IUPAC Name

2-[(4-methylphenoxy)methyl]-1-[(4-propan-2-ylphenyl)methyl]benzimidazole

InChI

InChI=1S/C25H26N2O/c1-18(2)21-12-10-20(11-13-21)16-27-24-7-5-4-6-23(24)26-25(27)17-28-22-14-8-19(3)9-15-22/h4-15,18H,16-17H2,1-3H3

InChI Key

LVGNLKIPKADJSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)C(C)C

Origin of Product

United States

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